molecular formula C20H17P B1600580 Diphenyl(4-vinylphenyl)phosphine CAS No. 40538-11-2

Diphenyl(4-vinylphenyl)phosphine

Cat. No.: B1600580
CAS No.: 40538-11-2
M. Wt: 288.3 g/mol
InChI Key: FRPLKHQCXVNBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl(4-vinylphenyl)phosphine is an organic compound with the molecular formula C20H17P. It is characterized by the presence of a phosphine group attached to a vinyl-substituted phenyl ring, which is further connected to two phenyl groups. This compound is known for its applications in various fields, including organic synthesis and catalysis.

Mechanism of Action

Target of Action

Diphenyl(4-vinylphenyl)phosphine, also known as Diphenylphosphinostyrene, is an organic phosphine compound . The primary target of this compound is the phosphorus atom in its structure, which has a lone pair of electrons . This allows it to react with other compounds, particularly copper(I) salts, to form complexes .

Mode of Action

The phosphorus atom in this compound exhibits high reactivity due to its lone pair of electrons . This allows it to form complexes with copper(I) salts, which are widely used in catalytic reactions . The formation of these complexes results in changes in the chemical structure and properties of the compound.

Biochemical Pathways

It’s known that the compound is used in catalytic reactions, suggesting that it may play a role in various chemical synthesis processes .

Pharmacokinetics

It’s important to note that the compound has good solubility in common nonpolar solvents such as ethyl acetate and dichloromethane , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of complexes with copper(I) salts . These complexes are used in catalytic reactions, suggesting that the compound plays a crucial role in facilitating these reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place . It should also be kept away from oxidizing agents, acids, and bases . Proper laboratory safety practices must be followed when handling and using this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(4-vinylphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 4-vinylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Another method involves the use of Grignard reagents. For instance, 4-vinylphenylmagnesium bromide can react with diphenylphosphine chloride to yield the desired product. This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, and the product is typically purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(4-vinylphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be used.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while hydrogenation typically requires a palladium catalyst.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Regeneration of this compound from its oxide.

    Substitution: Halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

Diphenyl(4-vinylphenyl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: The compound can be used to study the interactions of phosphine ligands with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar structure but lacks the vinyl group.

    Diphenylphosphinostyrene: Contains a styrene moiety instead of a vinyl-substituted phenyl ring.

    4-(Diphenylphosphino)benzoic acid: Contains a carboxylic acid group instead of a vinyl group.

Uniqueness

Diphenyl(4-vinylphenyl)phosphine is unique due to the presence of both a phosphine group and a vinyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in both synthetic and catalytic applications.

Properties

IUPAC Name

(4-ethenylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPLKHQCXVNBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27966-53-6
Record name Phosphine, (4-ethenylphenyl)diphenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27966-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90110006
Record name (4-Ethenylphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90110006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40538-11-2
Record name (4-Ethenylphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90110006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylphosphinostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Polymerizable Gold Complex (3-1) was synthesized by reacting the gold complex obtained by the reaction between sodium tetrachloroaurate (III) and triphenylphosphine having a polymerizable functional group, with phenylbutadiyne synthesized by a known method (see, P. Cadiot and W. Chodkiewicz, Chemistry of Acetylenes, H. G. Viehe, ed., Marcel Dekker, New York (1969)). More specifically, 20 ml of dried THF was added to 341 mg (14 mmol) of magnesium and thereto, a 10 ml THF solution containing 2.70 g (15 mmol) of 4-bromostyrene was added dropwise to prepare a Grignard reagent. To the resulting solution, a 10 ml THF solution containing 2.50 g (11 mmol) of chlorodiphenylphosphine was added dropwise and stirred at room temperature of 1.5 hours. After removing the solvent by distillation under reduced pressure, the residue was purified by silica gel column chromatography and recrystallized from a hexane solution to obtain 2.30 g (8.3 mmol) of (4-vinylphenyl)diphenylphosphine Compound (B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Acetylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
341 mg
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl(4-vinylphenyl)phosphine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diphenyl(4-vinylphenyl)phosphine
Reactant of Route 3
Reactant of Route 3
Diphenyl(4-vinylphenyl)phosphine
Reactant of Route 4
Reactant of Route 4
Diphenyl(4-vinylphenyl)phosphine
Reactant of Route 5
Reactant of Route 5
Diphenyl(4-vinylphenyl)phosphine
Reactant of Route 6
Reactant of Route 6
Diphenyl(4-vinylphenyl)phosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.